molecular formula C4H5NS2 B14619288 2-(Isothiocyanatomethyl)thiirane CAS No. 59288-35-6

2-(Isothiocyanatomethyl)thiirane

Cat. No.: B14619288
CAS No.: 59288-35-6
M. Wt: 131.2 g/mol
InChI Key: XQKUODYJZOKVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isothiocyanatomethyl)thiirane is a sulfur-containing heterocyclic compound. It features a three-membered ring structure with two carbon atoms and one sulfur atom, along with an isothiocyanate group attached to one of the carbon atoms. This compound is part of the thiirane family, known for their significant reactivity due to ring strain.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Isothiocyanatomethyl)thiirane can be synthesized through the reaction of 2-chloromethylthiirane with ammonium isothiocyanate. This reaction typically occurs in an aprotic solvent like acetonitrile (MeCN) and in the presence of a base such as potassium hydroxide (KOH) . Another method involves the reaction of thiirane with phenyl isothiocyanate, which can be catalyzed by lithium chloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger volumes.

Chemical Reactions Analysis

Types of Reactions

2-(Isothiocyanatomethyl)thiirane undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

    Ring-Opening Reactions: The strained thiirane ring can be opened by nucleophiles, leading to the formation of different products.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Isothiocyanatomethyl)thiirane involves the reactivity of its isothiocyanate group and the strained thiirane ring. The isothiocyanate group can react with nucleophiles, leading to the formation of various products. The thiirane ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isothiocyanatomethyl)thiirane is unique due to the presence of both a thiirane ring and an isothiocyanate group

Properties

CAS No.

59288-35-6

Molecular Formula

C4H5NS2

Molecular Weight

131.2 g/mol

IUPAC Name

2-(isothiocyanatomethyl)thiirane

InChI

InChI=1S/C4H5NS2/c6-3-5-1-4-2-7-4/h4H,1-2H2

InChI Key

XQKUODYJZOKVEA-UHFFFAOYSA-N

Canonical SMILES

C1C(S1)CN=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.